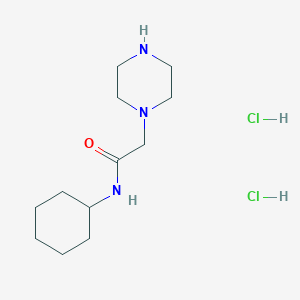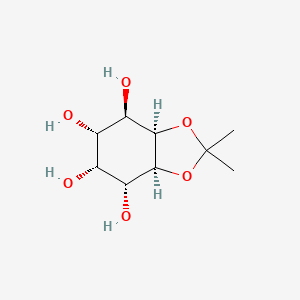
1,2-Isopropylidene D,L-myo-Inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Isopropylidene D,L-myo-Inositol: is a derivative of myo-inositol, a cyclohexanehexol with significant biological importance. This compound is characterized by the presence of an isopropylidene group, which protects two hydroxyl groups on the inositol ring. It is widely used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene D,L-myo-Inositol can be synthesized through the selective protection of myo-inositol. The process typically involves the reaction of myo-inositol with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Isopropylidene D,L-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted inositol derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2-Isopropylidene D,L-myo-Inositol involves its conversion to myo-inositol and subsequent phosphorylation to form inositol phosphates. These inositol phosphates act as second messengers in various cellular signaling pathways, regulating processes such as calcium release, cell growth, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in inositol metabolism .
Comparación Con Compuestos Similares
myo-Inositol: The parent compound of 1,2-Isopropylidene D,L-myo-Inositol, widely present in nature and involved in various biological processes.
D-chiro-Inositol: An epimer of myo-inositol with distinct biological activities and therapeutic potential.
Scyllo-Inositol: Another stereoisomer of inositol with unique properties and applications in research.
Uniqueness: this compound is unique due to its protective isopropylidene group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propiedades
Fórmula molecular |
C9H16O6 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(3aS,4R,5R,6S,7R,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4+,5-,6-,7+,8-/m1/s1 |
Clave InChI |
RUICEADCEITZAL-PPOMMRCSSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H]([C@@H]([C@@H]([C@H]([C@H]2O1)O)O)O)O)C |
SMILES canónico |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
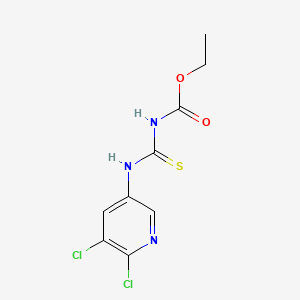
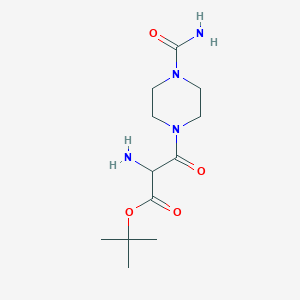
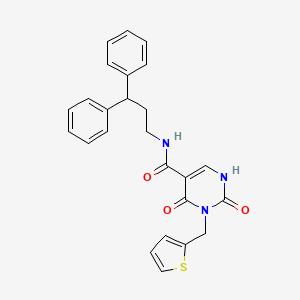
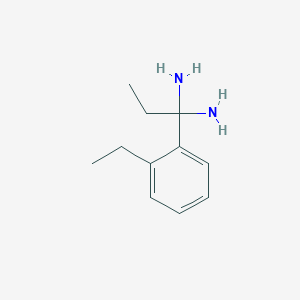
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
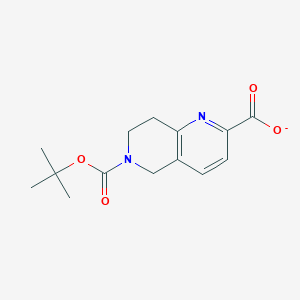
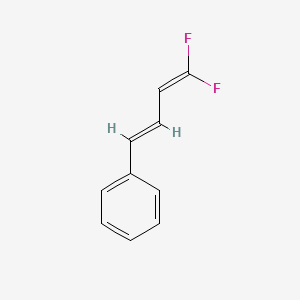
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
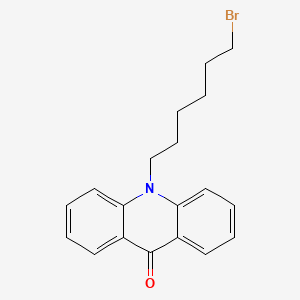

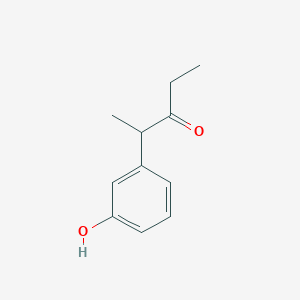
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
